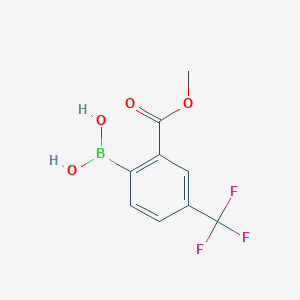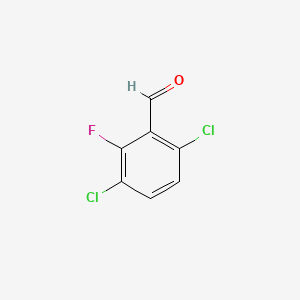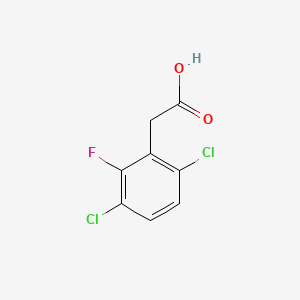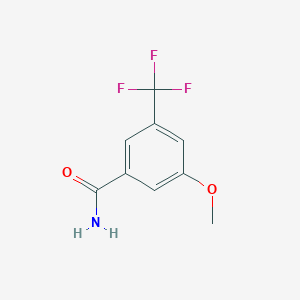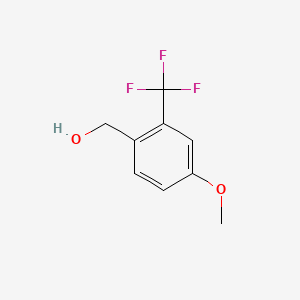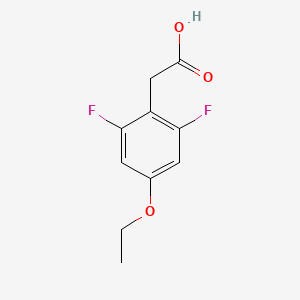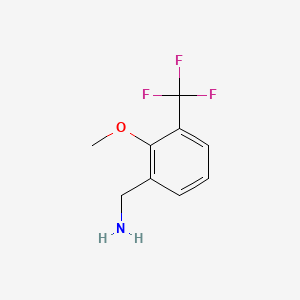![molecular formula C13H18ClN3 B1390796 [4-(3,5-ジメチル-1H-ピラゾール-1-イル)ベンジル]メチルアミン二塩酸塩 CAS No. 1185299-33-5](/img/structure/B1390796.png)
[4-(3,5-ジメチル-1H-ピラゾール-1-イル)ベンジル]メチルアミン二塩酸塩
説明
“[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride” is a chemical compound with the molecular formula C13H19Cl2N3 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The InChI code for this compound is 1S/C13H17N3.2ClH/c1-10-8-11 (2)16 (15-10)13-6-4-12 (5-7-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.22 . Other properties such as density, boiling point, vapor pressure, and flash point are not specified in the search results .科学的研究の応用
ピラゾール系配位子の合成
ピラゾール系配位子: は、配位化学の分野において非常に重要です。この化合物は、金属イオンとのユニークな配位特性を示す配位子の合成に使用できます。 これらの配位子は、金属イオンを含み、重要な生物学的機能を果たすタンパク質であるメタロ酵素の開発に不可欠です .
酸化反応における触媒活性
この化合物は、カテコールからo-キノンへの酸化などの酸化反応において触媒特性を示す配位子の合成における前駆体として役立ちます。 この反応は、酵素活性の研究と新しい触媒プロセスの開発において重要です .
抗リーシュマニア症および抗マラリア研究
医薬品化学の分野では、この化合物は抗リーシュマニア症および抗マラリア活性について評価されています。 分子ドッキング研究により、この化合物の誘導体は標的酵素の活性部位によく適合することが示されており、治療薬としての可能性を示唆しています .
キナーゼ阻害
この化合物の誘導体は、癌を含むさまざまな疾患の治療のための重要な研究分野であるキナーゼ阻害において有望な結果を示しています。 キナーゼ阻害剤は、細胞機能を制御する酵素の活性を調節することができ、標的療法において貴重な役割を果たします .
抗菌および抗炎症作用
この化合物のピラゾール部分は、抗菌および抗炎症特性を示すことが知られています。 この化合物を含むピラゾール誘導体の研究により、感染症や炎症性疾患の治療における可能性が明らかになりました .
材料科学および有機合成
材料科学および有機合成では、この化合物は新規有機材料の開発に使用できます。 その構造フレームワークにより、さまざまな用途に適した所望の物理的および化学的特性を備えた新しい化合物を開発できます .
作用機序
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which could suggest a potential target
Mode of Action
The mode of action of this compound is not clearly defined in the available literature. It’s possible that it interacts with its target in a way that alters the target’s function, leading to downstream effects. More research is needed to elucidate the exact mechanism of interaction .
Biochemical Pathways
Given its potential interaction with the lmptr1 pocket , it may influence pathways related to this protein
Result of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting potential antiparasitic effects
生化学分析
Biochemical Properties
[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that the compound may have applications in studying neurological disorders where cholinesterase activity is implicated.
Cellular Effects
The effects of [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that the compound can induce oxidative stress in cells, leading to the formation of malondialdehyde, a marker of lipid peroxidation . This oxidative stress can affect various cellular components, including proteins, lipids, and DNA.
Molecular Mechanism
At the molecular level, [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, molecular modeling studies have shown that pyrazoline derivatives, similar to this compound, can selectively inhibit cholinesterase enzymes . This inhibition can alter neurotransmitter levels, impacting neuronal function and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects. For instance, high doses of pyrazole derivatives have been associated with neurotoxicity and behavioral changes in animal models .
Metabolic Pathways
[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, contributing to its biochemical effects . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it interacts with biomolecules within these subcellular environments.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of '[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride' involves the reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent to obtain the target compound.", "Starting Materials": ["4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde", "methylamine", "reducing agent"], "Reaction": ["Step 1: Dissolve 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add methylamine to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for a few more hours.", "Step 4: Quench the reaction by adding dilute hydrochloric acid to the reaction mixture.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 6: Obtain the final product as '[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride'."]} | |
CAS番号 |
1185299-33-5 |
分子式 |
C13H18ClN3 |
分子量 |
251.75 g/mol |
IUPAC名 |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3;/h4-8,14H,9H2,1-3H3;1H |
InChIキー |
HVCYDGMRJUTZLD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl.Cl |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


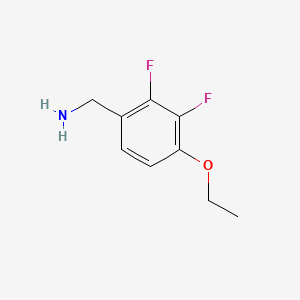


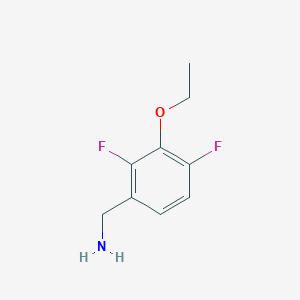
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1390720.png)
